1-(2-Aminothiazol-4-yl)ethanone
Overview
Description
1-(2-Aminothiazol-4-yl)ethanone is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 1-(2-aminothiazol-4-yl)ethanone, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets for these activities can vary widely and are often dependent on the specific structure and functional groups present in the thiazole derivative.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions . The specific mode of action can vary depending on the target and the specific structure of the thiazole derivative.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of neurons, and inhibition of tumor growth .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminothiazol-4-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea and substituted thioamides . Another method includes the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and an excess amount of iodine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminothiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .
Scientific Research Applications
1-(2-Aminothiazol-4-yl)ethanone has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators .
Comparison with Similar Compounds
1-(2-Aminothiazol-4-yl)ethanone can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its versatile biological activities and its potential for modification to produce a wide range of derivatives with diverse therapeutic applications .
Properties
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYLXMPLFPQUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389368 | |
Record name | 1-(2-aminothiazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101258-16-6 | |
Record name | 1-(2-aminothiazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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